molecular formula C11H12FNO2 B1375871 2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)- CAS No. 138469-95-1

2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-

Cat. No.: B1375871
CAS No.: 138469-95-1
M. Wt: 209.22 g/mol
InChI Key: KSHPNEYOOPCWGC-UHFFFAOYSA-N
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Description

“2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-” is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-” typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the dimethylamino and fluoro-hydroxyphenyl groups.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Curcumin: A well-known chalcone derivative with anti-inflammatory and anticancer properties.

Uniqueness

“2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-” is unique due to the presence of the dimethylamino and fluoro-hydroxyphenyl groups, which may enhance its chemical reactivity and biological activity compared to other chalcones.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHPNEYOOPCWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00768976
Record name 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138469-95-1
Record name 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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